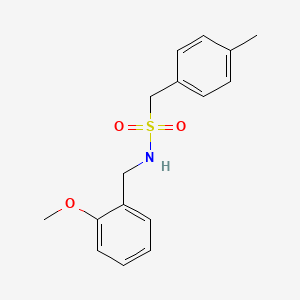

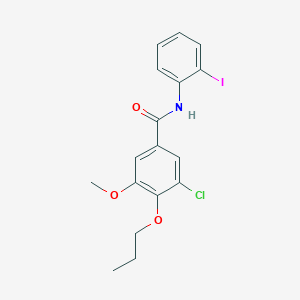

![molecular formula C19H28N4O B4578561 3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide

Descripción general

Descripción

3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as JNJ-54861911 and is a potent and selective inhibitor of the enzyme BACE1, which is responsible for the production of beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brains of individuals with Alzheimer's disease, and their accumulation is believed to contribute to the development of the disease. In

Aplicaciones Científicas De Investigación

Antiulcer Agents

Compounds similar to "3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide" have been synthesized and evaluated for their gastric acid antisecretory activity. A study found that these compounds exhibit significant activity against histamine-induced gastric acid secretion in rats, indicating potential applications as antiulcer agents (Ueda et al., 1991).

Anticonvulsant Agents

Research into hybrid molecules combining fragments of well-known antiepileptic drugs (AEDs) has led to the development of new potential anticonvulsant agents. These studies have produced compounds with broad spectra of activity across preclinical seizure models, showcasing their effectiveness and safety profiles compared to traditional AEDs (Kamiński et al., 2015).

Neuropeptide Y Y1 Receptor Antagonists

Benzimidazole derivatives have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists, aiming to develop antiobesity drugs. These compounds were designed to optimize the orientation and spacing of piperidinylalkyl groups for maximal affinity for the Y1 receptor, demonstrating potential in obesity treatment (Zarrinmayeh et al., 1998).

Synthesis of β-Substituted-α,β-Unsaturated Amides

Research on the lithiation of carboxamides to synthesize β-substituted-α,β-unsaturated amides has shown the versatility of similar compounds in organic synthesis, contributing to the development of new synthetic methodologies (Katritzky et al., 1993).

Density and Viscosity of Aqueous Mixtures

Studies on the physical properties of aqueous mixtures of compounds like N-methyldiethanolamine (MDEA), piperazine (PZ), and ionic liquids have provided insights into their applications in chemical engineering and process optimization (Foo et al., 2015).

Propiedades

IUPAC Name |

3-methyl-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O/c1-14(2)11-19(24)20-15-7-8-17-16(12-15)21-18(22(17)3)13-23-9-5-4-6-10-23/h7-8,12,14H,4-6,9-11,13H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXAIDVDOVKWIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

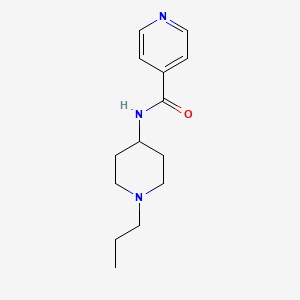

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)

![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)

![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![3-({[(4-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4578555.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)

![4-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4578572.png)

![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)